molecular formula C23H20N4O3 B5288435 (4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazol-3-one

(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazol-3-one

Cat. No.: B5288435
M. Wt: 400.4 g/mol
InChI Key: VCKPUUQUODGKKP-HYARGMPZSA-N
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Description

(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 1-(4-nitrophenyl)pyrrole-2-carbaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazolone ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various acids and bases. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce corresponding oxides.

Scientific Research Applications

(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazol-3-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-6-7-21(13-16(15)2)26-23(28)22(17(3)24-26)14-20-5-4-12-25(20)18-8-10-19(11-9-18)27(29)30/h4-14H,1-3H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKPUUQUODGKKP-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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